Rhodopsin Epitope Tag

Protein Purification Immunoaffinity Chromatography Membrane Proteins

Researchers purifying GPCRs and integral membrane proteins often encounter high background, poor yields, and denaturing elution with conventional affinity tags. The Rho1D4 (1D4) epitope tag (TETSQVAPA) overcomes these limits through stringent C-terminal specificity and high-affinity antibody binding (KD ~20 nM). • Achieves ~90% purity in a single immunoaffinity step-ideal for cryo-EM and X-ray crystallography. • Resin binding capacity of 3-4 mg/mL supports milligram-scale membrane protein production. • Mild competitive elution preserves native conformation for functional and pharmacological assays. Supplied as lyophilized powder (≥98% HPLC) with reliable global fulfillment.

Molecular Formula C37H62N10O16
Molecular Weight 902.9 g/mol
Cat. No. B1574795
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRhodopsin Epitope Tag
Molecular FormulaC37H62N10O16
Molecular Weight902.9 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(C)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)O)N
InChIInChI=1S/C37H62N10O16/c1-15(2)27(34(59)40-16(3)36(61)47-13-7-8-23(47)32(57)41-17(4)37(62)63)45-29(54)20(9-11-24(38)51)42-31(56)22(14-48)44-35(60)28(19(6)50)46-30(55)21(10-12-25(52)53)43-33(58)26(39)18(5)49/h15-23,26-28,48-50H,7-14,39H2,1-6H3,(H2,38,51)(H,40,59)(H,41,57)(H,42,56)(H,43,58)(H,44,60)(H,45,54)(H,46,55)(H,52,53)(H,62,63)/t16-,17-,18+,19+,20-,21-,22-,23-,26-,27-,28-/m0/s1
InChIKeyYNNNDDQTLPJPIA-KCMKZVLYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Rhodopsin Epitope Tag (1D4) for High-Affinity GPCR and Membrane Protein Purification


Rhodopsin Epitope Tag, also known as the 1D4 tag or Rho1D4 tag, is a nine-amino acid peptide (sequence: TETSQVAPA) derived from the C-terminal region of bovine rhodopsin [1]. This 902.9 Da epitope tag is recognized by the Rho1D4 monoclonal antibody, which was originally developed against bovine rod outer segments [2]. The tag is extensively employed as an immunoaffinity handle for the detection, purification, and characterization of recombinant proteins, particularly G-protein-coupled receptors (GPCRs) and other integral membrane proteins [3].

Why Rhodopsin Epitope Tag (1D4) Cannot Be Substituted by Generic FLAG or His Tags


The Rhodopsin Epitope Tag (1D4) differs fundamentally from alternative affinity tags in its stringent requirement for a free, unmodified C-terminal carboxyl group and its extreme sensitivity to sequence alterations. Amidation of the C-terminal carboxylate reduces immunoreactivity to the Rho1D4 antibody by over 100-fold, and even a single methyl group substitution (alanine to glycine) abolishes binding [1]. This structural stringency, combined with a dissociation constant (KD) of approximately 20 nM—fivefold lower than the 100 nM KD of a high-quality FLAG tag antibody—yields a uniquely specific and high-affinity interaction [2][3]. Consequently, in-class substitutions with tags lacking this precise C-terminal recognition architecture, or those relying on polyhistidine-metal affinity, cannot achieve the same combination of high specificity, low background, and milligram-scale membrane protein yields.

Rhodopsin Epitope Tag (1D4): Quantitative Differentiation Data for Scientific Procurement


Rhodopsin Epitope Tag (1D4) Antibody Affinity (KD) vs. FLAG Tag

The Rho1D4 monoclonal antibody exhibits a dissociation constant (KD) of approximately 20 nM for its cognate 1D4 peptide, representing a fivefold higher affinity compared to a quality FLAG tag antibody, which displays a KD of 100 nM under equal conditions [1]. This direct quantitative comparison underscores the stronger binding interaction of the Rho1D4 system.

Protein Purification Immunoaffinity Chromatography Membrane Proteins

Rhodopsin Epitope Tag (1D4) Resin Binding Capacity vs. FLAG Tag Resin

Rho1D4 immunoaffinity resins demonstrate a binding capacity of 3–4 mg of protein per mL of settled resin for membrane proteins, whereas high-quality FLAG tag resins typically yield only 0.6–1 mg/mL [1]. This represents a 3- to 6-fold higher capacity for the 1D4 system.

Protein Purification Affinity Resin Membrane Proteins

Rhodopsin Epitope Tag (1D4) C-Terminal Specificity vs. FLAG/His Tags

The Rho1D4 antibody requires an unmodified, free C-terminal carboxyl group for high-affinity binding; amidation of this carboxyl group lowers immunoreactivity by over 100-fold [1]. Additionally, peptides lacking the C-terminal alanine (e.g., peptides 2'-13' or 3'-18') fail to inhibit antibody binding, confirming that the terminal Ala1 residue is essential for recognition [2]. In contrast, FLAG and His tags can be placed internally and do not require a free C-terminus.

Epitope Mapping Antibody Specificity Protein Engineering

Rhodopsin Epitope Tag (1D4) Membrane Protein Purification Yields in Literature

Published studies using the Rho1D4 tag report milligram-scale yields of purified, functional membrane proteins. For example, the hCB2 GPCR yielded 4.5 mg from a 5 L E. coli culture (90% purity), while the hOR17-4 olfactory receptor produced 7.5 mg from a 2.5 L HEK293S culture (90% purity) [1]. These yields exceed typical FLAG-tag purifications, which are often described as 'low yield' due to lower resin capacity and affinity [2].

GPCR Membrane Protein Purification Yield

Rhodopsin Epitope Tag (1D4) Optimal Application Scenarios for Scientific and Industrial Use


High-Purity Purification of Low-Abundance GPCRs for Structural Biology

The 1D4 tag's high-affinity antibody (KD ~20 nM) and stringent C-terminal specificity enable efficient capture of low-abundance GPCRs from mammalian cell lysates, achieving 90% purity in a single immunoaffinity step [1][2]. This makes the system ideal for generating homogeneous protein samples required for X-ray crystallography and cryo-electron microscopy studies of membrane protein structures.

Co-Immunoprecipitation of Membrane Protein Complexes with Minimal Background

The Rho1D4 antibody's requirement for a free C-terminal carboxyl group and the essential terminal alanine residue minimizes non-specific binding of irrelevant proteins [1][2]. This low-background characteristic is critical for co-immunoprecipitation experiments aimed at identifying authentic protein-protein interactions in membrane protein signaling complexes.

Scalable Purification of Integral Membrane Proteins for Biophysical Assays

With resin binding capacities of 3–4 mg/mL—three- to sixfold higher than FLAG tag resins—the 1D4 system supports scalable purification of milligram quantities of membrane proteins from bacterial and mammalian expression systems . This scalability is essential for surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and other biophysical assays that require substantial amounts of highly pure, functional protein.

Gentle Elution for Functional Membrane Protein Recovery

The 1D4 system employs competitive elution with excess 1D4 peptide under mild, non-denaturing conditions, preserving the native conformation and activity of detergent-solubilized membrane proteins [3]. This gentle elution strategy contrasts with low-pH or imidazole-based methods that can compromise protein function, making the 1D4 tag preferable for functional and pharmacological studies of GPCRs and ion channels.

Technical Documentation Hub

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